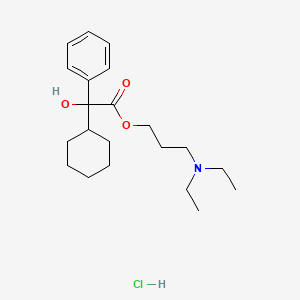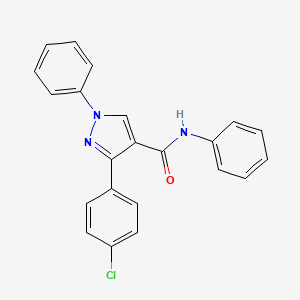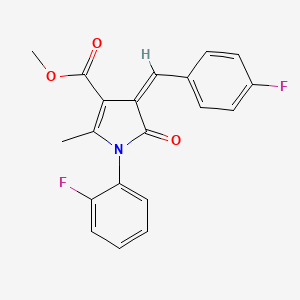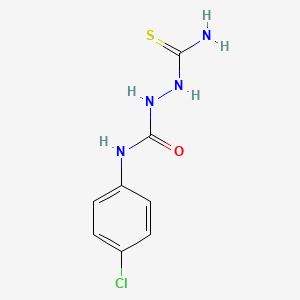
3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride, commonly known as DHMA, is a novel psychoactive substance that has recently gained attention in the scientific community due to its potential applications in research. DHMA is a synthetic compound that belongs to the class of phenethylamines, which are known for their stimulant properties.
作用機序
DHMA acts as a releasing agent for monoamine neurotransmitters by binding to and inhibiting the reuptake transporters of dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
DHMA has been found to increase heart rate, blood pressure, body temperature, and respiratory rate in animal studies. It has also been shown to have anxiogenic effects, which may be due to its stimulant properties. DHMA has been found to have a longer duration of action compared to other phenethylamines, which may be due to its slower metabolism.
実験室実験の利点と制限
DHMA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. DHMA has also been found to have a longer duration of action compared to other phenethylamines, which may be beneficial for certain experiments. However, DHMA has several limitations that should be considered. It has been found to have a narrow therapeutic window, meaning that the dose required for a desired effect is close to the dose that can cause adverse effects. DHMA has also been found to have a high potential for abuse, which may limit its use in certain studies.
将来の方向性
There are several future directions for research on DHMA. One area of interest is its potential as a treatment for neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). DHMA has been found to increase the release of monoamine neurotransmitters, which are known to be dysregulated in these disorders. Another area of interest is its potential as a tool for studying the role of monoamine neurotransmitters in the brain. DHMA can be used to selectively stimulate the release of dopamine, norepinephrine, or serotonin, allowing researchers to study the effects of these neurotransmitters on behavior and cognition. Overall, DHMA has the potential to be a valuable tool for research in neuroscience and pharmacology.
合成法
DHMA is synthesized by the reaction of 3-(diethylamino)propyl chloride with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of hydrochloric acid to yield DHMA hydrochloride.
科学的研究の応用
DHMA has been used in various scientific studies due to its potential applications in neuroscience and pharmacology. It has been shown to have stimulant properties similar to other phenethylamines such as amphetamines and cathinones. DHMA has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function.
特性
IUPAC Name |
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3.ClH/c1-3-22(4-2)16-11-17-25-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,24H,3-4,6,9-11,14-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFCMRHFSNPUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)

![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)


![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)